N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide - 2034407-37-7

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide

Catalog Number: EVT-3038325
CAS Number: 2034407-37-7
Molecular Formula: C19H18F6N4O2
Molecular Weight: 448.369
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Oncology: [] Flumatinib, a structurally similar compound to the target molecule, is currently in clinical trials for chronic myelogenous leukemia. Its mechanism of action involves inhibiting tyrosine kinase, a protein involved in cell growth and proliferation, thus highlighting the potential of the target molecule in cancer research.
  • Immunology: [] Another similar compound, 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide, is a potent RORγt inverse agonist, a promising target for anti-inflammatory drug discovery. This suggests that the target molecule may also possess immunomodulatory properties worth exploring.
  • Neurology: [] Compound 56, a selective orexin-1 receptor antagonist, demonstrates efficacy in attenuating stress-induced hyperarousal and panic-like behaviors in animal models. This points towards the potential role of the target molecule in neurological and psychological research.
Synthesis Analysis
  • N-alkylation: [] Paliperidone, a similar compound, is synthesized using a DBU-catalyzed N-alkylation reaction, showcasing a potential method for the target molecule's synthesis.
  • Amide bond formation: [] The synthesis of 4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6yl)- N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet -idin-1-yl)benzamide utilizes an amide bond formation reaction, further suggesting a possible synthetic pathway for the target molecule.
Molecular Structure Analysis
  • Planar aromatic rings: [] Pyrimidine rings and benzamide moieties contribute to the planar geometry of these compounds, influencing their interactions with biological targets.
  • Chair conformation of piperidine ring: [] The piperidine ring typically adopts a chair conformation, influencing the overall three-dimensional structure and potentially impacting its activity.
  • Hydrogen bonding potential: [] Functional groups like amides and alcohols offer hydrogen bonding possibilities, influencing their solubility and interactions with biological systems.
Mechanism of Action
  • Receptor antagonism: [] Blocking the binding of natural ligands to their receptors, as seen with compound 56, is a common mechanism for compounds containing pyrimidine and piperidine moieties.
  • Enzyme inhibition: [] Targeting and inhibiting enzymes involved in specific pathways, like flumatinib's inhibition of tyrosine kinase, is another potential mechanism for the target molecule.
  • Modulation of protein-protein interactions: [] Disrupting or enhancing specific protein-protein interactions could be another mechanism, especially with compounds containing large hydrophobic groups like trifluoromethyl.
Physical and Chemical Properties Analysis
  • High lipophilicity: [] The presence of trifluoromethyl groups contributes to increased lipophilicity, potentially influencing membrane permeability and bioavailability.
  • Variable solubility: [] The presence of polar groups like amides and alcohols can affect solubility in different solvents, impacting formulation and delivery.
Applications
  • Drug discovery and development: [] The identification and optimization of novel drug candidates for various diseases, as demonstrated by flumatinib in chronic myelogenous leukemia.
  • Chemical probes for biological research: [] These compounds can be used to investigate and understand the roles of specific proteins and pathways in various biological processes.
  • Materials science: [] Compounds containing these structural elements can be incorporated into materials for applications like optical limiting and sensing.

Acrizanib (LHA510)

Compound Description: Acrizanib is a small molecule VEGFR-2 inhibitor that was specifically designed for topical ocular delivery. It was developed as a potential therapy for neovascular or "wet" age-related macular degeneration. Acrizanib has shown potency and efficacy in rodent models of choroidal neovascularization (CNV) and limited systemic exposure after topical ocular administration. []

Relevance: Both Acrizanib and N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide share the core structure of a pyrimidine ring substituted with a trifluoromethyl group. Additionally, both compounds contain a piperidine ring connected to the pyrimidine. These structural similarities suggest that Acrizanib could be considered a related compound to N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide. []

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: The crystal structure of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone has been determined. []

Relevance: This compound shares significant structural similarities with N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide. Both contain a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety linked to a piperidine ring. This shared structural motif makes them closely related compounds. []

5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)

Compound Description: These two compounds are pyrimidine derivatives containing an amide moiety. They exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% compared to that of Pyrimethanil at 85.1%. Notably, compound 5o displayed excellent antifungal activity against Phompsis sp. []

Relevance: Compounds 5f and 5o, similar to N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide, possess a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl unit as a key structural feature. This commonality, along with the presence of an amide linkage, places these compounds within a similar structural class. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

Compound Description: Compound 7w is a potent glycine transporter 1 (GlyT1) inhibitor. It exhibits significant effects in several rodent models for schizophrenia without causing any undesirable central nervous system side effects. []

Relevance: This compound, although not directly containing a pyrimidine ring, shares the common element of a piperidine ring and a trifluoromethyl substitution with N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide. This structural similarity suggests a potential relationship between their biological activities. []

6-Methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a)

Compound Description: Compound 5a is a potent RORγt inverse agonist. It exhibited strong RORγt inhibitory activity and a favorable pharmacokinetic profile. It also showed robust and dose-dependent inhibitory effects on IL-17A production both in vitro and in vivo. []

Relevance: Though structurally distinct in its core scaffold, compound 5a and N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide share the presence of a substituted piperidine ring and multiple trifluoromethyl groups. These shared elements might contribute to similar physicochemical properties and potential pharmacological activity. []

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide

Compound Description: This compound is a benzamide derivative with various reported crystalline forms of its base and salts. [, , , , ]

Relevance: 4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide is structurally similar to N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide, as both feature a pyrimidine ring connected to a benzamide group. The presence of a trifluoromethyl substituent further strengthens the structural resemblance. [, , , , ]

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

Compound Description: This compound is a pyrazolylpyrimidine derivative that exhibited strong herbicidal activity, specifically against the root growth of Pennisetum alopecuroides L. []

Relevance: N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine and N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide both contain a pyrimidine ring substituted with a trifluoromethyl group. These shared structural features suggest a potential relationship in their biological activity, even though one targets plant systems and the other may have targets in mammalian systems. []

2,4,6-Trifluoro-N-[6-(1-methylpiperidin-4-carbonyl)pyridin-2-yl]benzamide

Compound Description: This benzamide derivative has been explored as a potential pharmaceutical compound, and pharmaceutical compositions containing this compound have been developed. [, ]

Relevance: 2,4,6-Trifluoro-N-[6-(1-methylpiperidin-4-carbonyl)pyridin-2-yl]benzamide shares structural features with N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide. Both compounds contain a benzamide moiety connected to a piperidine ring. Furthermore, both incorporate fluorine substitutions, contributing to their relatedness. [, ]

N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a selective, high-affinity, brain-penetrant OX1R antagonist. It has shown to attenuate stress-induced hyperarousal without altering spontaneous sleep in rats and wild-type mice. []

Relevance: Both Compound 56 and N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide contain a pyrimidine ring substituted with a trifluoromethyl group. The presence of this common pharmacophore suggests a potential for shared biological activity, although their precise targets and mechanisms may differ. []

4-Methyl-N-((1-(4-methylbenzoyl)piperidin-4-yl)methyl)-benzamide (1)

Compound Description: This organic material exhibits third-order nonlinear optical properties and has potential for application in optical limiting devices. It possesses good thermal and mechanical stability. []

Relevance: Although the core heterocyclic structure differs, 4-methyl-N-((1-(4-methylbenzoyl)piperidin-4-yl)methyl)-benzamide shares the common element of a substituted piperidine ring with N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide. This structural similarity might contribute to shared physicochemical properties, despite their differing applications. []

(S)-5-Chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist characterized by a rigid, elongated structure and two basic groups. []

Relevance: While lacking the pyrimidine ring present in N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide, VUF11211 shares the common structural element of a substituted piperidine ring. This suggests that both compounds might exhibit similar binding interactions with certain target proteins, despite their differing primary pharmacophores. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 is a selective CDK5 inhibitor that reduces Mcl-1 levels in a concentration-dependent manner in cancer cell lines. []

Relevance: Although structurally distinct from N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide in its core heterocycle, Analog 24 shares a similar structural motif in the substituted acetamide group connected to a heteroaryl ring. This commonality, along with their shared activity in targeting specific kinases, suggests a potential for related biological effects, even if their primary targets differ. []

4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5), 4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13), 4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14), 4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15), and 4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description: These compounds are phenylpyrimidine derivatives with notable radiosensitizing effects on human lung cancer cells. They exhibit strong inhibitory effects on cell viability and induce cell cycle arrest at the G2/M phase. PPA15, a pan-CDK inhibitor, further demonstrates synergistic effects with radiation in suppressing tumor growth in mice. []

Relevance: The phenylpyrimidine derivatives PPA5, PPA13, PPA14, PPA15, and PPA17 share a fundamental structural resemblance with N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide. All these compounds contain a pyrimidine ring as a core structural component. Despite variations in substituents and attached groups, this shared pyrimidine ring places them within a similar chemical class and suggests potential for overlapping pharmacological profiles. []

4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (Flumatinib)

Compound Description: Flumatinib is an antineoplastic tyrosine kinase inhibitor under investigation in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia. It is primarily metabolized via amide bond cleavage. []

Relevance: Flumatinib and N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide share the key structural features of a pyrimidine ring, a piperazine ring, a benzamide group, and a trifluoromethyl substituent. These striking structural similarities suggest potential overlaps in their pharmacological activity and metabolic pathways, though their specific targets might differ. []

4-(2-Phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

Compound Description: PHTPP is an estrogen receptor-β antagonist that, when administered to the rostral anterior cingulate cortex, blocks pain-related aversion in rats. []

Relevance: Although structurally distinct in its core heterocycle from N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide, PHTPP shares a common structural feature in the presence of two trifluoromethyl groups. This shared element could contribute to similar physicochemical properties. []

Properties

CAS Number

2034407-37-7

Product Name

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3-(trifluoromethoxy)benzamide

Molecular Formula

C19H18F6N4O2

Molecular Weight

448.369

InChI

InChI=1S/C19H18F6N4O2/c1-11-26-15(18(20,21)22)10-16(27-11)29-7-5-13(6-8-29)28-17(30)12-3-2-4-14(9-12)31-19(23,24)25/h2-4,9-10,13H,5-8H2,1H3,(H,28,30)

InChI Key

GKJCFPURKHCZFO-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.